(S)-3-aminopropane-1,2-diol hydrochloride

Description

Background and Chemical Significance

(S)-3-Aminopropane-1,2-diol hydrochloride belongs to the important class of chiral amino alcohols, compounds that possess both amino and hydroxyl functional groups within their molecular structure. The compound exhibits remarkable versatility in synthetic chemistry due to its prochiral nature and the presence of multiple reactive sites that can participate in various chemical transformations. The significance of this compound lies primarily in its role as an intermediate in the synthesis of non-ionic contrast agents, particularly in the production of iohexol and iodiferol, which are widely used in medical imaging applications.

The compound's chemical structure incorporates a central carbon atom bearing an amino group, with two adjacent carbon atoms each carrying hydroxyl groups, creating a 1,2-diol system. This arrangement provides unique reactivity patterns that make the compound particularly suitable for stereoselective synthesis applications. The (S)-configuration ensures specific three-dimensional orientation, which is crucial for applications requiring enantiomeric purity.

Table 1: Physical and Chemical Properties of (S)-3-Aminopropane-1,2-diol and Its Hydrochloride Salt

| Property | Base Compound | Hydrochloride Salt |

|---|---|---|

| Chemical Abstracts Service Number | 61278-21-5 | 209849-99-0 |

| Molecular Formula | C₃H₉NO₂ | C₃H₁₀ClNO₂ |

| Molecular Weight (g/mol) | 91.11 | 127.57 |

| Melting Point (°C) | 54-56 | 106-108 |

| Boiling Point (°C) | 117-119 (0.4 mmHg) | Not determined |

| Density (g/mL at 25°C) | 1.175 | Not determined |

| Optical Rotation | -28° (c=4, 5M HCl) | Not determined |

| Water Solubility | Highly soluble | Highly soluble |

Historical Context and Discovery

The foundational work on amino diol compounds traces back to the late 19th century, with significant contributions to the understanding of amino alcohol chemistry emerging from systematic studies of glycerol derivatives. The first synthesis of related serinol compounds was reported by Piloty and Ruff in 1897, who reduced dihydroxyacetone oxime with sodium amalgam in the presence of aluminum sulfate, achieving yields up to 15 percent relative to the oxime starting material. This early work established the fundamental synthetic approaches that would later be refined and applied to the production of various amino diol isomers.

The development of (S)-3-aminopropane-1,2-diol specifically emerged from the need for enantiomerically pure building blocks in pharmaceutical synthesis. The compound gained particular prominence during the advancement of non-ionic contrast agent technology in the latter half of the 20th century, when researchers recognized the importance of chiral purity in medical applications. The hydrochloride salt formation was subsequently developed to address stability and handling challenges associated with the free base form.

Schmidt and Wilkendorf made significant contributions in 1919 by developing synthetic routes involving formaldehyde and nitromethane condensation in the presence of aqueous sodium hydroxide, followed by reduction processes that yielded various propanediol derivatives with yields up to 93 percent. These methodological advances provided the foundation for modern synthetic approaches to amino diol compounds.

Nomenclature and Structural Classification

This compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as (2S)-3-aminopropane-1,2-diol hydrochloride. The compound is also known by several alternative names, including (S)-3-amino-1,2-propanediol hydrochloride and (S)-3-aminopropane-1,2-diol hydrochloric acid salt. The stereochemical designation (S) indicates the absolute configuration at the chiral center, following the Cahn-Ingold-Prelog priority rules.

The structural classification places this compound within the amino alcohol family, specifically as a secondary amino alcohol due to the presence of both primary alcohol and secondary alcohol functional groups alongside the primary amine. The compound's structure can be represented by the Simplified Molecular Input Line Entry System string OC@@HCO.HCl, which clearly indicates the stereochemical arrangement and the presence of the hydrochloride counterion.

Table 2: Structural Identifiers and Classification Data

| Identifier Type | Value |

|---|---|

| International Chemical Identifier | 1S/C3H9NO2.ClH/c4-3(1-5)2-6;/h3,5-6H,1-2,4H2;1H/t3-/m0/s1 |

| International Chemical Identifier Key | KQIGMPWTAHJUMN-VKHMYHEASA-N (base compound) |

| Simplified Molecular Input Line Entry System | OC@@HCO.HCl |

| PubChem Compound Identifier | 440902 (base compound) |

| Chemical Classification | Primary amino secondary alcohol |

| Functional Groups | Primary amine, primary alcohol, secondary alcohol |

| Stereochemical Features | Single chiral center with (S)-configuration |

The compound exhibits characteristic infrared spectroscopic features consistent with its functional group composition, including broad absorption bands corresponding to hydroxyl and amino group stretching vibrations. The presence of multiple hydrogen bonding donors and acceptors contributes to its distinctive physical properties and high water solubility.

Research Scope and Scientific Objectives

Current research involving this compound encompasses several distinct areas of investigation, with particular emphasis on its applications in pharmaceutical intermediate synthesis and analytical chemistry methodologies. The compound serves as a crucial building block in the synthesis of various bioactive molecules, including contrast agents and pharmaceutical compounds targeting specific therapeutic areas.

In the field of analytical chemistry, (S)-3-aminopropane-1,2-diol-borate systems have been extensively studied for their application in enantioseparation of monosaccharides through chiral ligand-exchange capillary electrophoresis. These systems enable the separation of monosaccharides derivatized with compounds such as 1-phenyl-3-methyl-5-pyrazolone and 8-aminonaphthalene-1,3,6-trisulfonate, providing powerful tools for carbohydrate analysis and characterization.

Research objectives in synthetic chemistry focus on developing more efficient and environmentally sustainable methods for producing the compound and its derivatives. Recent studies have explored biotechnological synthesis approaches using amino alcohol dehydrogenases and transaminases, offering potential alternatives to traditional chemical synthesis routes. These biotechnological approaches aim to achieve higher stereoselectivity and reduced environmental impact while maintaining cost-effectiveness for large-scale production.

Table 3: Current Research Applications and Objectives

| Research Area | Specific Applications | Scientific Objectives |

|---|---|---|

| Pharmaceutical Synthesis | Contrast agent intermediates, drug precursors | Develop stereoselective synthesis routes |

| Analytical Chemistry | Chiral separation methods, enantioseparation | Enhance resolution and efficiency |

| Biotechnology | Enzymatic synthesis, bioconversion | Achieve sustainable production methods |

| Material Science | Polymer synthesis, functional materials | Create novel functional properties |

| Organic Synthesis | Chiral building blocks, asymmetric synthesis | Improve enantiomeric excess and yields |

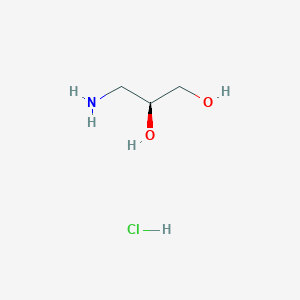

Structure

2D Structure

Properties

IUPAC Name |

(2S)-3-aminopropane-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO2.ClH/c4-1-3(6)2-5;/h3,5-6H,1-2,4H2;1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQEBGRLRYABJRL-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](CO)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209849-99-0 | |

| Record name | (2S)-3-Aminopropane-1,2-diol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Epichlorohydrin Hydrolysis and Amination Method

This is a widely used industrial approach involving two main stages: hydrolysis of epichlorohydrin to form 3-chloro-1,2-propanediol, followed by amination to yield 3-amino-1,2-propanediol.

-

- Epichlorohydrin is reacted with a two-component acid catalyst system, typically aqueous methanesulfonic acid (0.6–0.8% mass concentration) and diluted sulfuric acid.

- The reaction temperature is raised in stages from about 58–62 °C initially, then increased to 80–105 °C in sequential steps.

- The hydrolysis produces 3-chloro-1,2-propanediol with high purity and yield.

- After hydrolysis, neutralization is carried out with saturated sodium carbonate solution until no further gas evolution is observed.

- Vacuum distillation under reduced pressure (-0.096 to -0.1 MPa) isolates the intermediate.

-

- The 3-chloro-1,2-propanediol is reacted with ammonia water in the presence of a two-component catalyst mixture of N-nitrosodiphenylamine and resorcinol (mass ratio 2:1).

- The reaction proceeds with improved selectivity and reduced side reactions.

- Post-reaction processing involves filtration, centrifugation, and direct rectification to obtain high purity 3-amino-1,2-propanediol.

- The catalyst can be recycled, enhancing cost efficiency.

- High yield and purity of product.

- Reduced reaction time and energy consumption due to segmented temperature control.

- Simplified post-reaction processing eliminating the need for additional solvents or decolorizing steps.

- High safety and stable product quality.

Typical Conditions and Yields:

| Step | Conditions | Notes |

|---|---|---|

| Hydrolysis | 58–105 °C, staged heating, 0.6–0.8% methanesulfonic acid + dilute sulfuric acid catalyst | 2.5–3:1 mass ratio of raw material to acid catalyst |

| Neutralization | Saturated sodium carbonate, room temperature | Until no gas evolution |

| Vacuum Distillation | -0.096 to -0.1 MPa, 92–96 °C gas phase temp | Isolates 3-chloro-1,2-propanediol |

| Amination | Ammonia water, N-nitrosodiphenylamine + resorcinol catalyst, temperature not explicitly stated | High selectivity, reduced side products |

| Product Purity | Gas chromatographic analysis | >99% purity reported |

Glycerin Chlorohydrin Catalytic Amination Method

This method uses glycerin chlorohydrin as the starting material, which undergoes catalytic amination with ammonia to produce 3-amino-1,2-propanediol.

- Glycerin chlorohydrin is reacted with aqueous ammonia (25–27% concentration) in the presence of a primary catalyst, mainly cupric oxide (CuO), and a promoter oxide such as ferric oxide, zinc oxide, manganese oxide, or titanium oxide.

- The reaction is carried out under mild heating (30–50 °C) with stirring for 1–3 hours.

- After completion, the catalyst is filtered and recovered for reuse.

- The filtrate is concentrated by evaporation and vacuum distillation to isolate the product.

Catalyst and Promoter Effects:

- Cupric oxide acts as the primary catalyst.

- Promoters such as ferric oxide, zinc oxide, manganese oxide, chromic oxide, magnesium oxide, or titanium oxide enhance selectivity and reduce reaction time.

- The catalyst system significantly improves product yield and purity while allowing catalyst recycling.

Representative Experimental Data:

| Embodiment | Glycerin Chlorohydrin (g) | Cupric Oxide (g) | Promoter (g) | Ammonia Conc. (%) | Temp (°C) | Time (h) | Product Yield (g) | Purity (%) |

|---|---|---|---|---|---|---|---|---|

| 2 | 100 | 1.0 | 0.20 ferric oxide | 26 | 40 | 2 | 74.47 | 99.2 |

| 3 | 100 | 3.0 | 0.30 manganese oxide | 27 | 30 | 1 | 76.26 | 99.0 |

| 4 | 100 | 2.0 | 0.80 chromic oxide | 27 | 40 | 3 | 74.98 | 99.3 |

| 5 | 100 | 2.5 | 1.25 zinc oxide | 27 | 50 | 1 | 74.34 | 99.2 |

| 8 | 100 | 3.0 | 1.80 magnesium oxide | 26 | 30 | 1 | 78.32 | 99.1 |

| 9 | 100 | 2.0 | 0.10 magnesium oxide + 0.10 titanium oxide | 26 | 50 | 3 | 77.21 | 99.4 |

- Catalyst loading: 0.5–3% by weight of glycerin chlorohydrin.

- Promoter loading: 10–60% of catalyst weight.

- Ammonia concentration: 25–27%.

- Reaction temperature: 30–50 °C.

- Reaction time: 1–3 hours.

- Mild reaction conditions.

- High product purity (~99%).

- Catalyst recovery and reuse reduce costs.

- Short reaction times and improved selectivity.

Summary Table of Preparation Methods

| Method | Starting Material | Catalyst System | Reaction Conditions | Yield & Purity | Advantages |

|---|---|---|---|---|---|

| Epichlorohydrin Hydrolysis + Amination | Epichlorohydrin | Methanesulfonic acid + sulfuric acid (hydrolysis); N-nitrosodiphenylamine + resorcinol (amination) | Hydrolysis: 58–105 °C; Amination: variable | High yield, >99% purity | High purity, energy efficient, catalyst recyclable |

| Glycerin Chlorohydrin Catalytic Amination | Glycerin chlorohydrin | Cupric oxide + metal oxide promoters | 30–50 °C, 1–3 h, ammonia 25–27% | Yield ~74–78 g per 100 g substrate; purity ~99% | Mild conditions, catalyst recovery, high selectivity |

| Continuous Flow Aminolysis | 1-Chloropropane-2,3-diol (glycidol) | None specified (flow reactor) | 18–42 °C, residence time ~24 min | Data limited | Fast, continuous, scalable |

Chemical Reactions Analysis

Types of Reactions

(S)-3-aminopropane-1,2-diol hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form primary amines.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C is used for reduction.

Substitution: Alkyl halides or acyl chlorides are used for substitution reactions under basic or acidic conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of ethers or esters depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

(S)-3-amino-1,2-propanediol serves as a precursor in the synthesis of various pharmaceutical compounds:

- Contrast Agents : It is used in the preparation of iohexol, a non-ionic contrast medium for X-ray computed tomography (CT) imaging .

- Gene Delivery Systems : The compound is utilized in the synthesis of lipid-like delivery molecules (lipidoids) for RNA interference (RNAi) therapeutics and cationic polymers for gene delivery .

Analytical Chemistry

The compound is employed as a chiral selector ligand in capillary electrophoresis for the enantioseparation of monosaccharides . This application is crucial for analyzing complex mixtures and determining the optical purity of chiral compounds.

Material Science

(S)-3-amino-1,2-propanediol has been incorporated into new materials:

- Deep Eutectic Solvents : It acts as a hydrogen bond donor in the design of deep eutectic solvents, which are environmentally friendly alternatives to volatile organic compounds (VOCs) used in drug delivery and organic reactions .

- Chelating Resins : A polystyrene-supported version of the compound has been developed for selective adsorption of metal ions like Au(III), demonstrating potential applications in environmental remediation and metal recovery .

Case Study 1: Gene Delivery Systems

A study demonstrated that lipidoids synthesized from (S)-3-amino-1,2-propanediol effectively encapsulate RNA molecules and enhance their delivery into cells. The lipidoids exhibited significant transfection efficiency in vitro, making them promising candidates for therapeutic RNA delivery systems.

Case Study 2: Metal Ion Recovery

Research on the polystyrene-supported (S)-3-amino-1,2-propanediol resin showed that it could selectively adsorb Au(III) ions from multi-metal aqueous solutions. The adsorption kinetics followed pseudo second-order models, indicating high efficiency and potential for industrial applications in gold recovery from electronic waste .

Mechanism of Action

The mechanism of action of (S)-3-aminopropane-1,2-diol hydrochloride depends on its specific application. In pharmaceutical synthesis, it acts as a chiral building block, influencing the stereochemistry of the final product. The amino and hydroxyl groups can participate in hydrogen bonding and other interactions, affecting the molecular targets and pathways involved in its biological activity.

Comparison with Similar Compounds

(2S,3S)-3-(1-Adamantyl)-3-Aminopropane-1,2-diol Hydrochloride Monohydrate

This derivative introduces a bulky adamantyl group, altering physicochemical and biological properties:

Key Differences :

- Structural Complexity : The adamantyl derivative’s synthesis involves multi-step reactions, including Grignard addition, unlike the simpler HCl treatment of the parent compound .

- Hydrogen Bonding: Both form hydrogen-bonded networks, but the adamantyl derivative exhibits distinct nonpolar (adamantyl) and polar (hydroxyl, Cl⁻) layers, influencing solubility and crystal packing .

- Biological Relevance : The adamantyl group may enhance blood-brain barrier penetration, a trait absent in the parent compound .

Other Analogs: 3-Aminopropane-1,2-diol in Drug Conjugates

In Example 422 of EP 4 374 877 A2, 3-aminopropane-1,2-diol is used as a linker in a fluorinated antitumor compound. The diol’s primary amine facilitates conjugation, while its hydroxyl groups improve aqueous solubility . Comparatively, similar diols like 2-[2-(2-hydroxyethoxy)ethoxy]ethanol lack the amine functionality, limiting their utility in covalent bonding .

Biological Activity

(S)-3-aminopropane-1,2-diol hydrochloride, a chiral compound, is recognized for its significant biological activity and applications in various fields, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its chiral structure, which plays a crucial role in its biological interactions. The compound consists of an amino group attached to the propane chain, with hydroxyl groups that enhance its solubility and reactivity. The hydrochloride form improves its stability and bioavailability in aqueous environments .

Biological Activity

The biological activity of this compound can be summarized as follows:

- Precursor in Pharmaceutical Synthesis : It serves as a building block in the synthesis of various biologically active compounds, including chiral drugs .

- Antioxidant Properties : Studies have indicated that derivatives of this compound exhibit antioxidant activity, which may contribute to cellular protection against oxidative stress .

- Cytotoxic Effects : Research on vanadium complexes derived from (S)-3-aminopropane-1,2-diol has shown varying cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy .

The mechanism of action for this compound largely depends on its chemical interactions within biological systems:

- Chirality Influence : The chiral nature allows it to interact selectively with biological targets, influencing the stereochemistry of synthesized compounds .

- Hydrogen Bonding : The amino and hydroxyl groups facilitate hydrogen bonding with biomolecules, affecting their conformation and function .

Case Studies

- Pharmaceutical Applications : In a study focusing on the synthesis of chiral drugs, this compound was utilized as a key intermediate. The resulting compounds demonstrated enhanced pharmacological profiles due to their stereochemical properties .

- Antioxidant Activity : Research published in Molecules highlighted the antioxidant capabilities of derivatives formed from (S)-3-aminopropane-1,2-diol. These derivatives showed significant protection against oxidative damage in cellular models .

- Cytotoxicity against Cancer Cells : A study involving vanadium complexes derived from this compound revealed that at certain concentrations, these complexes exhibited cytotoxic effects on various cancer cell lines. The results suggested potential therapeutic applications in oncology .

Data Table

The following table summarizes the cytotoxic effects observed in different studies involving (S)-3-aminopropane-1,2-diol derivatives:

| Compound Type | Cell Line | IC50 (μM) | Observations |

|---|---|---|---|

| Vanadium Complexes | HT-22 | 100 | Significant cytotoxicity observed |

| Antioxidant Derivative | Various Cancer Cells | 25 | Protective effects against oxidative stress |

| Chiral Drug Intermediate | HCT-116 | 10 | Enhanced activity compared to non-chiral counterparts |

Q & A

Q. What are the recommended safety protocols for handling (S)-3-aminopropane-1,2-diol hydrochloride in laboratory settings?

- Methodological Answer : this compound is classified as a skin/eye irritant (GHS Category 1A, 1B, 1C). Researchers must:

- Wear nitrile gloves, lab coats, and safety goggles to prevent direct contact .

- Work in a fume hood to avoid inhalation of dust or aerosols.

- In case of skin exposure, immediately rinse with water for 15 minutes and seek medical attention. For eye contact, use an eyewash station and consult a physician .

- Store in a tightly sealed container at room temperature, away from strong acids/bases and oxidizing agents .

Q. How can the purity of this compound be assessed using chromatographic methods?

- Methodological Answer : Reverse-phase HPLC with a C18 column is effective for purity analysis. For example:

- Dissolve the compound in acetonitrile (1 mg/mL) and filter through a 0.22 µm membrane.

- Use a gradient elution (e.g., 5%–95% acetonitrile in water with 0.1% trifluoroacetic acid) at 1 mL/min flow rate.

- Monitor UV absorbance at 210–220 nm. Peaks corresponding to impurities (e.g., unreacted intermediates) can be quantified against a reference standard .

Q. What synthetic routes are available for preparing this compound?

- Methodological Answer : A common method involves Grignard addition followed by hydrogenation and HCl treatment:

React 2,3-O-cyclohexylidene-1,4-dibromobutane with an N-benzyl nitrone in THF.

Hydrogenate the intermediate over Pd/C to remove the benzyl group.

Treat with concentrated HCl in methanol to yield the hydrochloride salt.

Purify by recrystallization from methanol/diethyl ether .

Advanced Research Questions

Q. How does the hydrogen-bonding network in the crystal structure of this compound derivatives influence their physicochemical properties?

- Methodological Answer : X-ray diffraction reveals that the compound forms a polar hydrogen-bonded network via hydroxyl groups, ammonium ions, and chloride. For example:

- Chloride ions act as hydrogen bond acceptors, coordinating with three donors (O–H∙∙∙Cl, N–H∙∙∙Cl) in a near-linear geometry.

- Water molecules participate in tetrahedral hydrogen bonds, stabilizing the non-centrosymmetric space group P212121.

- This network enhances thermal stability (decomposition at 235°C) and solubility in polar solvents .

Q. What methodologies resolve contradictions in reaction outcomes when using this compound in asymmetric synthesis?

- Methodological Answer : Contradictions (e.g., variable enantioselectivity) often arise from competing reaction pathways. To address this:

Q. How can advanced spectroscopic techniques elucidate the stereochemical configuration of this compound in complex mixtures?

- Methodological Answer : Combine X-ray crystallography and circular dichroism (CD):

- Determine absolute configuration via X-ray (Flack parameter = 0.20(19) confirms S-configuration ).

- Use CD spectroscopy in methanol (200–400 nm) to correlate Cotton effects with enantiomeric excess.

- Cross-validate with <sup>13</sup>C NMR chemical shifts of chiral centers (δ 55–65 ppm for C2 and C3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.